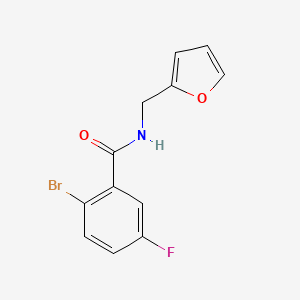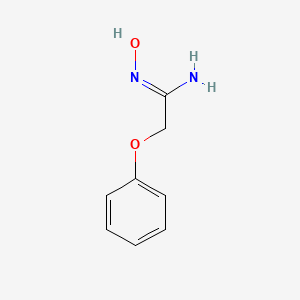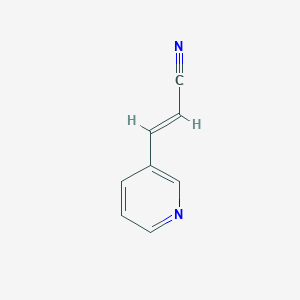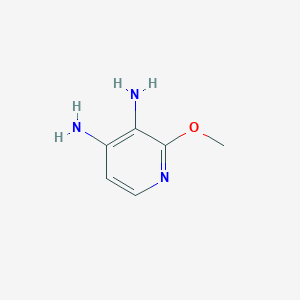
3-Iodopicolinic acid
概要
説明
3-Iodopicolinic acid is an organic compound with the molecular formula C₆H₄INO₂ It is a derivative of picolinic acid, where an iodine atom is substituted at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 3-Iodopicolinic acid can be synthesized through several methods. One common approach involves the iodination of picolinic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: 3-Iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
3-Iodopicolinic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
作用機序
The mechanism of action of 3-iodopicolinic acid and its derivatives often involves interactions with specific molecular targets. For instance, it can bind to metal ions, forming complexes that can inhibit or activate certain enzymes. These interactions can affect various biological pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Picolinic Acid: The parent compound, with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness: 3-Iodopicolinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it particularly useful in synthetic chemistry and as a probe in biological studies .
特性
IUPAC Name |
3-iodopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSOUHMLHTKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460229 | |
| Record name | 3-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73841-32-4 | |
| Record name | 3-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-iodopicolinic acid utilized in the synthesis of these constrained analogues?
A1: The provided research demonstrates the use of this compound derivatives as key starting materials. [] Specifically, 4-chloro-2-iodopicolinanilides are reacted with sodium salts of allyl alcohol or propargyl alcohol to introduce allyloxy or propargyloxy groups at the 4-position, respectively. These intermediates then undergo a free radical cyclization reaction, facilitated by tri-n-butyltin hydride and radical trapping agents, to yield the desired 2,3-dihydrofuro[3,2-c]pyridine-4-carboxylic acid derivatives. These derivatives serve as crucial building blocks for constructing the final conformationally constrained analogues of homoquinolinic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)


![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)




